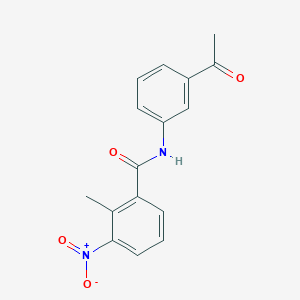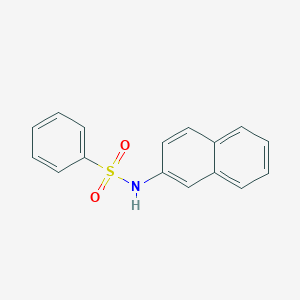
N-(2-naphthyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-naphthyl)benzenesulfonamide, commonly known as NBS, is a chemical compound that has been widely used in scientific research for several decades. It is a white crystalline powder that has a molecular weight of 295.39 g/mol and a melting point of 170-174°C. NBS is a sulfonamide derivative that has been used in various fields of research, including medicinal chemistry, biochemistry, and organic chemistry.
作用机制
NBS acts as a sulfonamide source in various organic reactions. It is a weak acid that can donate a proton to a base, forming a sulfonamide ion. The sulfonamide ion can then react with a suitable electrophile to form a sulfonamide derivative. In medicinal chemistry, NBS has been used as a scaffold for the design of novel drugs that target various diseases. The mechanism of action of these drugs varies depending on the specific disease being targeted.
生化和生理效应
NBS has been shown to have various biochemical and physiological effects. In vitro studies have shown that NBS can inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. NBS has also been shown to inhibit the growth of various cancer cell lines, although the mechanism of action is not fully understood. In vivo studies have shown that NBS can reduce inflammation in animal models of arthritis and colitis.
实验室实验的优点和局限性
NBS has several advantages as a reagent in organic synthesis. It is readily available, relatively inexpensive, and easy to handle. NBS is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, NBS has some limitations. It can be toxic if ingested or inhaled and can cause skin and eye irritation. NBS is also sensitive to moisture and should be stored in a dry environment.
未来方向
NBS has several potential future directions in scientific research. It can be used as a scaffold for the design of novel drugs that target various diseases, including cancer, inflammation, and infectious diseases. NBS can also be used as a reagent for the synthesis of novel organic compounds that have potential applications in various fields, including materials science and catalysis. Additionally, NBS can be used as a tool for studying the mechanism of action of various enzymes and proteins. Further research is needed to fully understand the potential applications of NBS in scientific research.
Conclusion:
In conclusion, N-(2-naphthyl)benzenesulfonamide is a versatile reagent that has been widely used in scientific research for several decades. It has several advantages as a reagent in organic synthesis, including its availability, stability, and ease of handling. NBS has several potential future directions in scientific research, including drug design, organic synthesis, and enzyme and protein studies. Further research is needed to fully understand the potential applications of NBS in scientific research.
合成方法
The synthesis of NBS involves the reaction of 2-naphthylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature, and the product is obtained by filtration and recrystallization. The yield of NBS is typically high, and the purity of the product can be determined by melting point analysis and thin-layer chromatography.
科学研究应用
NBS has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used as a sulfonamide source in the synthesis of sulfonamides, which are important pharmacological agents. NBS is also used as a reagent for the synthesis of aryl sulfonates, which are important intermediates in organic synthesis. In medicinal chemistry, NBS has been used as a scaffold for the design of novel drugs that target various diseases.
属性
CAS 编号 |
7504-85-0 |
|---|---|
产品名称 |
N-(2-naphthyl)benzenesulfonamide |
分子式 |
C16H13NO2S |
分子量 |
283.3 g/mol |
IUPAC 名称 |
N-naphthalen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13NO2S/c18-20(19,16-8-2-1-3-9-16)17-15-11-10-13-6-4-5-7-14(13)12-15/h1-12,17H |
InChI 键 |
XDNYJBFMZAMPSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
其他 CAS 编号 |
7504-85-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



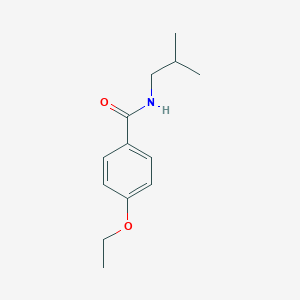
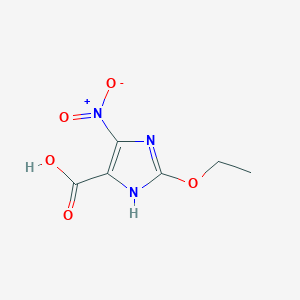
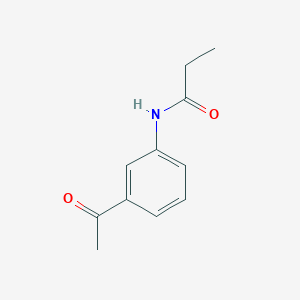
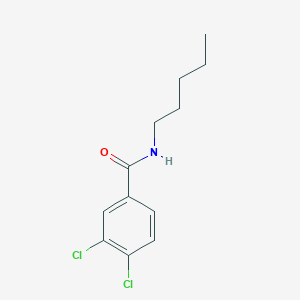

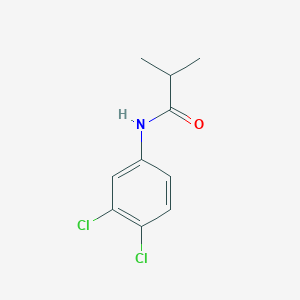
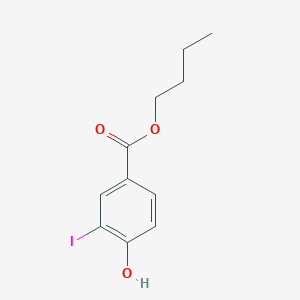
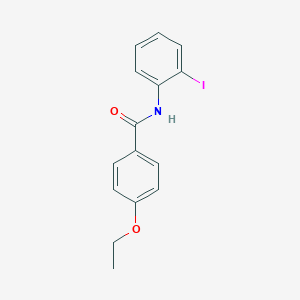
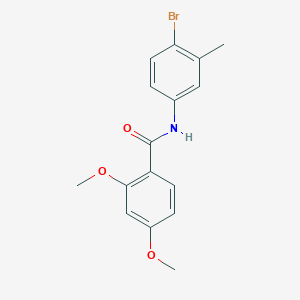
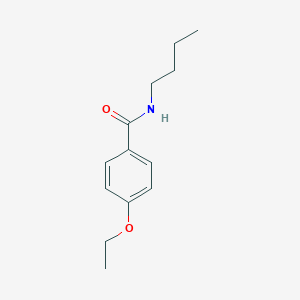

![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)
